N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
Description
This compound features a unique hybrid structure combining a 2,3-dihydro-1H-indole core linked via an amide bond to a pyridine ring. The indole moiety is substituted with a cyclopropanecarbonyl group, while the pyridine ring bears a methylsulfanyl group at the 2-position. The molecular formula is inferred as C₁₉H₁₉N₃O₂S (molecular weight ≈ 353.44 g/mol).
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-25-18-15(3-2-9-20-18)17(23)21-14-7-6-12-8-10-22(16(12)11-14)19(24)13-4-5-13/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQUSDNTNFQOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropanecarbonyl group attached to a 2,3-dihydroindole moiety, linked to a methylsulfanyl pyridine carboxamide. Its molecular formula is with a molecular weight of approximately 302.39 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that related compounds can inhibit enzymes such as alpha-glucosidase and acetylcholinesterase. These activities indicate potential applications in the treatment of diabetes and neurodegenerative diseases.
- Anticancer Properties : Some derivatives have shown promise in cancer therapy, demonstrating cytotoxic effects against tumor cell lines. For instance, related compounds have been evaluated for their ability to induce apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Specific Enzymes : The inhibition of alpha-glucosidase may lead to reduced glucose absorption in the intestines, which is beneficial for managing diabetes.
- Modulation of Neurotransmitter Activity : By inhibiting acetylcholinesterase, the compound could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds. Below are summarized findings that highlight the therapeutic potential of structural analogs:
Future Directions
The ongoing research into this compound should focus on:
- In Vivo Studies : To validate the therapeutic efficacy observed in vitro and assess pharmacokinetic properties.
- Mechanistic Studies : To fully elucidate the molecular pathways involved in its biological activity.
- Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects for potential therapeutic applications.
Comparison with Similar Compounds
Substituent Analysis on the Pyridine Ring
The methylsulfanyl (-SMe) group in the target compound distinguishes it from common pyridine derivatives. Key comparisons include:
Key Observations :
Amide Linkage and Core Structure Variations
The amide bond in the target compound connects a dihydroindole core to the pyridine ring, differing from simpler pivalamide or carbamate linkages in analogues:
Key Observations :
- The cyclopropanecarbonyl group may increase metabolic stability relative to hydrolytically labile groups like acetals or silyl ethers .
Physicochemical and Pharmacological Implications
- Solubility: The methylsulfanyl and cyclopropane groups may reduce aqueous solubility compared to hydroxylated analogues (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol ).
- Bioavailability : The dihydroindole core could improve membrane permeability relative to bulkier dimethoxymethyl derivatives .
- Target Interaction: Sulfur’s polarizability may facilitate interactions with metalloenzymes or cysteine residues, contrasting with chloro or amino groups’ electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
